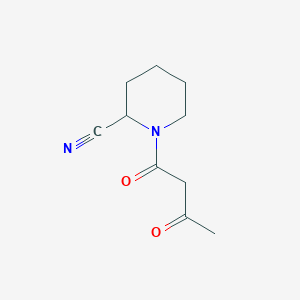
1-(3-Oxobutanoyl)piperidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Oxobutanoyl)piperidine-2-carbonitrile is an organic compound that features a piperidine ring substituted with a 3-oxobutanoyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable acylating agent, such as 3-oxobutanoyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst can be employed to produce piperidine, which is then acylated to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Oxobutanoyl)piperidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple six-membered ring containing a nitrogen atom.
Piperidine-3-carbonitrile: A piperidine derivative with a carbonitrile group.
Piperidinone: A piperidine derivative with a ketone group.
Uniqueness: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile is unique due to the presence of both a 3-oxobutanoyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
62764-73-2 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(3-oxobutanoyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)6-10(14)12-5-3-2-4-9(12)7-11/h9H,2-6H2,1H3 |
InChI-Schlüssel |
PUEAVQZYVFRNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N1CCCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
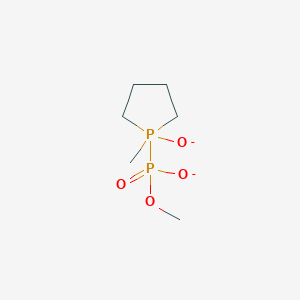
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)


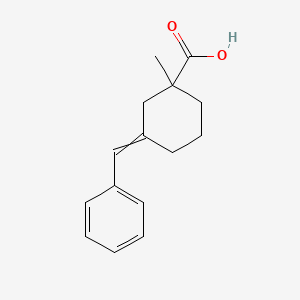
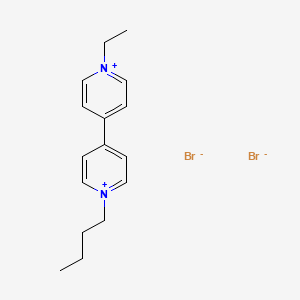
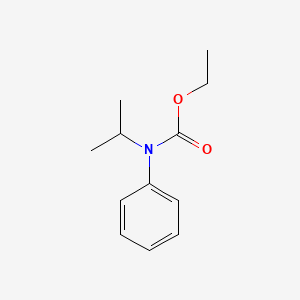

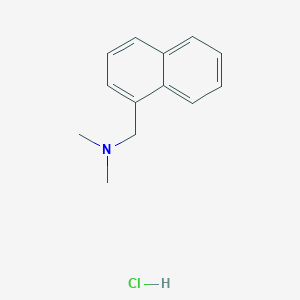
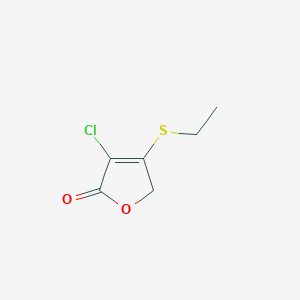
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
